3-[(4-{6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}-1,3-thiazol-2-YL)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-{6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}-1,3-thiazol-2-YL)amino]benzoic acid is a complex organic compound that features a unique structure combining imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}-1,3-thiazol-2-YL)amino]benzoic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling of Rings: The imidazole and thiazole rings are then coupled through a series of nucleophilic substitution reactions.
Introduction of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-{6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}-1,3-thiazol-2-YL)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the thiazole ring.
Scientific Research Applications
3-[(4-{6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}-1,3-thiazol-2-YL)amino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[(4-{6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}-1,3-thiazol-2-YL)amino]benzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}methanamine
- 6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}methanol
Uniqueness
3-[(4-{6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}-1,3-thiazol-2-YL)amino]benzoic acid is unique due to its combination of imidazole and thiazole rings, which confer distinct electronic and steric properties. This makes it particularly effective in interacting with a wide range of biological targets and useful in various scientific applications.
Properties
Molecular Formula |
C16H12N4O2S2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C16H12N4O2S2/c1-9-13(20-5-6-23-16(20)17-9)12-8-24-15(19-12)18-11-4-2-3-10(7-11)14(21)22/h2-8H,1H3,(H,18,19)(H,21,22) |
InChI Key |
HJGRLXGEIXGRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=CSC(=N3)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.